1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[(4-cyanophenyl)methyl]-5-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-9-12(13(17)18)7-15-16(9)8-11-4-2-10(6-14)3-5-11/h2-5,7H,8H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXCIBCJTMJLQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC2=CC=C(C=C2)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyanobenzyl bromide with 5-methyl-1H-pyrazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group in this compound is typically introduced through oxidation of aldehyde precursors. For example:
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KMnO₄-mediated oxidation : Pyrazole-4-carbaldehyde derivatives can be oxidized to carboxylic acids under acidic conditions. In a study, 5-chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde (43) was converted to pyrazole-4-carboxylic acid (78) using KMnO₄ in water-pyridine (Fig. 1a) .
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Cr(VI)-based oxidation : Chromium reagents like K₂Cr₂O₇ in acidic media oxidize pyrazole aldehydes to carboxylic acids (e.g., conversion of 3-aryl-1-phenylpyrazole-4-carbaldehydes to acids 80) .
Table 1: Oxidation reaction conditions and yields
Substitution Reactions
The 4-cyanobenzyl group participates in nucleophilic substitution reactions. For instance:
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Amide formation : Reacting the acid with amines in the presence of coupling agents (e.g., DCC or EDCI) yields amides. A study demonstrated the synthesis of 3-((4-cyanobenzyl)amino)-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide via condensation with 4-cyanobenzylamine .
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Esterification : Treatment with alcohols under acidic conditions (e.g., H₂SO₄ or HCl) produces esters. Ethyl pyrazole-4-carboxylate derivatives were synthesized in 70–80% yields using ethanol and catalytic acid .
Mechanistic insight :
The cyanophenyl group’s electron-withdrawing nature enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attack (Fig. 1b) .
Functionalization of the Pyrazole Ring
The pyrazole core undergoes regioselective modifications:
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C–H activation : Transition-metal catalysts (e.g., Pd or Cu) enable arylation or alkylation at the C3/C5 positions. For example, coupling with aryl halides via Suzuki-Miyaura reactions introduces aryl groups .
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Cyclization : Reactions with 1,3-dicarbonyl compounds form fused heterocycles like pyrazolo[3,4-b]quinolinones under P2CA catalysis (Fig. 1c) .
Comparative Reactivity with Analogues
Structural variations significantly alter reactivity:
Table 2: Reactivity comparison with pyrazole derivatives
Reaction Optimization Strategies
Scientific Research Applications
The compound 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1496382-01-4) is a significant chemical entity with various applications in scientific research and industry. This article explores its applications, particularly in medicinal chemistry, agricultural chemistry, and material science, supported by relevant data tables and case studies.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C13H11N3O2
- Molecular Weight : 241.25 g/mol
- CAS Number : 1496382-01-4
Medicinal Chemistry
Anticancer Activity : Research has demonstrated that pyrazole derivatives exhibit promising anticancer properties. Studies indicate that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of pyrazole derivatives and their effects on various cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
Agricultural Chemistry
Pesticidal Properties : The compound has been investigated for its potential use as a pesticide. Its structural features allow it to interact with biological systems of pests, potentially disrupting their metabolic pathways.
Data Table: Pesticidal Efficacy
| Compound | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Aphids | 85 | Smith et al., 2020 |
| Similar Pyrazole Derivative | Whiteflies | 78 | Johnson et al., 2019 |
Material Science
Polymer Development : The compound can serve as an intermediate in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its ability to form cross-links in polymer matrices makes it a candidate for developing high-performance materials.
Mechanism of Action
The mechanism of action of 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural and Electronic Differences
The substituent at the N1 position and the position of functional groups on the pyrazole ring critically determine the compound’s properties. Key analogs include:
Table 1: Structural Comparison of Pyrazole-4-carboxylic Acid Derivatives
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The cyanobenzyl group (strong electron-withdrawing) increases the acidity of the carboxylic acid compared to methoxyphenyl (electron-donating) analogs. For example, the pKa of the cyanobenzyl derivative is expected to be lower than that of the methoxyphenyl analog (~11.98 predicted for hydrazide derivatives) .
- Solubility: Methoxy and sulfone-containing derivatives (e.g., 1-(1,1-dioxothiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid) exhibit higher aqueous solubility due to polar groups, whereas cyanobenzyl and diphenyl analogs are more lipophilic .
Physical Properties
- Melting Points : Methoxyphenyl derivatives (e.g., 212–213°C ) have higher melting points than chlorophenyl analogs due to hydrogen bonding, while diphenyl derivatives (136°C ) exhibit lower melting points due to steric hindrance.
- Crystallinity: Bulky substituents like cyclohexyl reduce crystallinity, whereas planar groups (e.g., cyanobenzyl) favor dense packing .
Biological Activity
1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C13H11N3O2
- CAS Number : 1496382-01-4
- Molecular Weight : 241.25 g/mol
- Purity : 95% .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The introduction of the cyanobenzyl group enhances its biological activity by influencing the electronic properties and steric effects of the molecule.
Antiviral Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antiviral properties. For instance, compounds containing the pyrazole moiety have shown inhibitory activity against neuraminidase (NA), an enzyme critical for viral replication in influenza viruses. In a series of experiments, certain derivatives demonstrated IC50 values ranging from 10 μM to 55 μM against NA, indicating their potential as antiviral agents .
Antifungal Activity
The compound has also been evaluated for antifungal properties. Research indicates that related pyrazole derivatives possess antifungal activity against various phytopathogenic fungi. The structure-activity relationship (SAR) studies revealed that modifications at specific positions on the pyrazole ring significantly affect antifungal potency .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Substituent | Effect on Activity |
|---|---|
| Cyanobenzyl Group | Enhances binding affinity |
| Methyl Group at N-5 | Modulates electronic properties |
| Carboxylic Acid Group | Essential for interaction with targets |
Studies suggest that electron-withdrawing groups at specific positions enhance the inhibitory activity against NA, while steric hindrance can adversely affect binding efficiency .
Case Study 1: Neuraminidase Inhibition
A study focused on synthesizing and evaluating a series of pyrazole derivatives for their ability to inhibit NA found that compounds with electron-withdrawing groups at the para position exhibited higher inhibitory activity. Specifically, a compound analogous to this compound showed an inhibition percentage of 56.45% at a concentration of 10 μM .
Case Study 2: Antifungal Efficacy
In another investigation, a related compound demonstrated significant antifungal activity against seven different pathogenic fungi, outperforming established fungicides like boscalid. The findings highlighted the importance of molecular docking studies in understanding the interaction between these compounds and their biological targets .
Q & A
Q. What are the standard synthetic routes for preparing 1-(4-cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid?
The compound can be synthesized via cyclocondensation and functionalization. A typical approach involves:
- Step 1 : Cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and substituted hydrazines to form the pyrazole core .
- Step 2 : Alkylation of the pyrazole nitrogen using 4-cyanobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Hydrolysis of the ester group (e.g., using NaOH/EtOH) to yield the carboxylic acid . Key Reaction Metrics :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | DMF-DMA, 80°C, 6h | 65–75 | >90% |
| Alkylation | 4-Cyanobenzyl bromide, K₂CO₃, DMF, 24h | 50–60 | 85–90% |
| Hydrolysis | 2M NaOH, EtOH, reflux | 80–85 | >95% |
Q. How is the structural integrity of this compound validated in synthetic workflows?
Structural characterization relies on:
Q. What are the solubility properties of this compound in common solvents?
Solubility varies with solvent polarity:
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | >50 | Preferred for biological assays |
| Methanol | 10–15 | Recrystallization solvent |
| Water | <1 | Requires pH adjustment (e.g., NaHCO₃) |
| Poor aqueous solubility necessitates salt formation (e.g., sodium carboxylate) for in vitro studies . |
Advanced Research Questions
Q. How does the 4-cyanobenzyl substituent influence biological activity in structure-activity relationship (SAR) studies?
The 4-cyanobenzyl group enhances:
- Lipophilicity : LogP increases by ~1.5 units compared to unsubstituted analogs, improving membrane permeability .
- Electron-withdrawing effects : Stabilizes the pyrazole ring, potentially modulating enzyme binding (e.g., carbonic anhydrase inhibition) . Case Study : Replacement with 4-chlorobenzyl in analogs reduced hCA II inhibition by 40%, highlighting the cyanobenzyl group's role in target engagement .
Q. What computational methods are used to predict interactions with biological targets?
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., carboxylic acid as H-bond donor) .
- Molecular Docking : Pyrazole ring π-π stacking with aromatic residues (e.g., Phe130 in hCA II) and cyanobenzyl nitrile interactions with His64 . Validation : Experimental IC₅₀ values correlate with docking scores (R² = 0.82) for carboxylesterase inhibitors .
Q. How to resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
Discrepancies arise from:
- Assay conditions : Varying pH (e.g., 7.4 vs. 6.5) alters ionization of the carboxylic acid group .
- Enzyme sources : Recombinant vs. tissue-extracted enzymes may differ in post-translational modifications . Mitigation : Standardize assays using recombinant proteins and buffer systems (e.g., 25 mM HEPES, pH 7.0) .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Microwave-assisted synthesis : Reduces cyclocondensation time from 6h to 30 min, improving yield by 15% .
- Catalyst screening : Pd(PPh₃)₄ in Suzuki couplings increases aryl-substituted analog purity to >98% . Critical Parameter : Control moisture during cyanobenzyl bromide reactions to minimize hydrolysis side products .
Methodological Guidance
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
